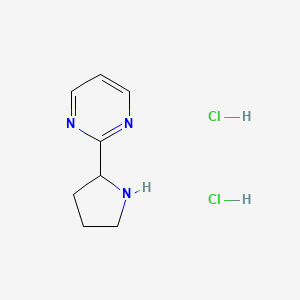
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is an organic compound with the molecular formula C8H13Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method includes the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then converted to the desired compound through further reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the pyrrolidine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Pyrimidine: The parent compound with a six-membered ring containing two nitrogen atoms.
2-Pyrrolidone: A derivative of pyrrolidine with a carbonyl group.
Uniqueness
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is unique due to its combination of a pyrimidine ring and a pyrrolidine moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research applications. Its ability to undergo various chemical reactions also enhances its utility in synthetic chemistry .
Propriétés
Numéro CAS |
1373223-29-0 |
|---|---|
Formule moléculaire |
C8H12ClN3 |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
2-pyrrolidin-2-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H |
Clé InChI |
HEGDAGLDGKVHGL-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=CC=N2.Cl.Cl |
SMILES canonique |
C1CC(NC1)C2=NC=CC=N2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


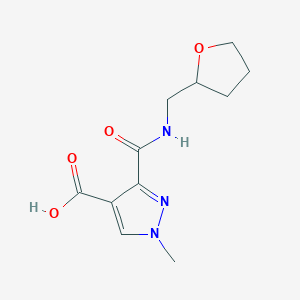
![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

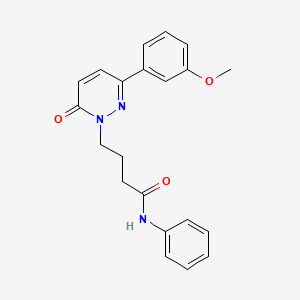
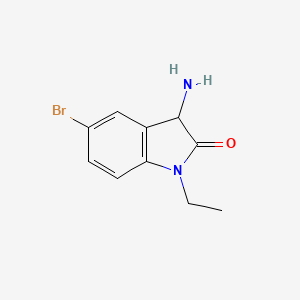
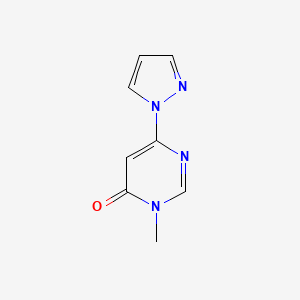
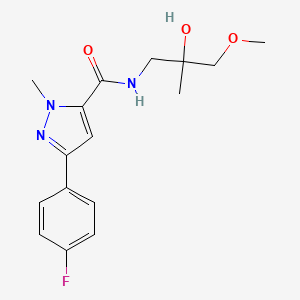
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)
![(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine](/img/structure/B2687376.png)
